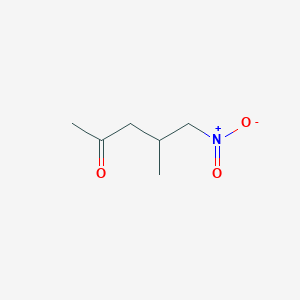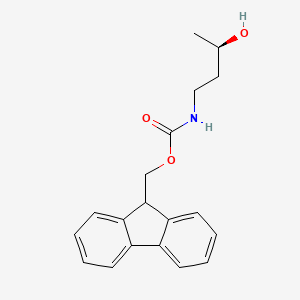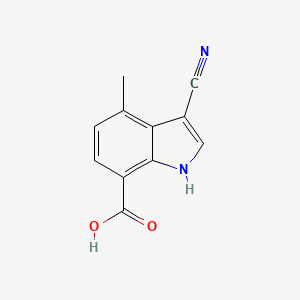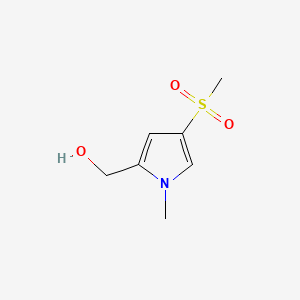
4-Methyl-5-nitropentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-nitropentan-2-one: is an organic compound with the molecular formula C6H11NO3 It is a nitro compound, characterized by the presence of a nitro group (-NO2) attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-5-nitropentan-2-one can be synthesized through a multi-step process involving nitration and oxidation reactions. One common method involves the nitration of 4-methylpentan-2-one using nitric acid. The reaction typically requires controlled conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-nitropentan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of nitro alcohols or nitro ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted nitro compounds.
Scientific Research Applications
Chemistry: 4-Methyl-5-nitropentan-2-one is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new biochemical assays or as a tool for studying enzyme mechanisms.
Medicine: While not a drug itself, this compound can be used in the synthesis of medicinal compounds. Its derivatives may possess pharmacological activities, making it valuable in drug discovery and development.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Methyl-5-nitropentan-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. These interactions can lead to various biochemical effects, depending on the specific context and conditions.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors, modulating cellular signaling processes.
DNA/RNA: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
4-Methylpentan-2-one: Lacks the nitro group, resulting in different chemical properties and reactivity.
5-Nitropentan-2-one: Similar structure but without the methyl group, leading to variations in physical and chemical properties.
4-Methyl-2-nitrobutan-2-one: Another nitro compound with a different carbon backbone, affecting its reactivity and applications.
Uniqueness: 4-Methyl-5-nitropentan-2-one is unique due to the presence of both a nitro group and a methyl group on the pentanone backbone. This combination imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications.
Properties
CAS No. |
13673-01-3 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-methyl-5-nitropentan-2-one |
InChI |
InChI=1S/C6H11NO3/c1-5(3-6(2)8)4-7(9)10/h5H,3-4H2,1-2H3 |
InChI Key |
ICQRVYQCKBMGMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13471518.png)


![rac-1-tert-butyl 3a-methyl (3aR,6aS)-octahydropyrrolo[2,3-c]pyrrole-1,3a-dicarboxylate hydrochloride](/img/structure/B13471525.png)

![4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B13471543.png)
![N-[3-(bromomethyl)-3-(3,3,3-trifluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13471546.png)

amine hydrochloride](/img/structure/B13471553.png)


![1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B13471578.png)
amine hydrochloride](/img/structure/B13471595.png)
![7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one, Mixture of diastereomers](/img/structure/B13471597.png)
